molecular formula C15H21NO B8614895 4-(4-Isopropylbenzoyl)piperidine

4-(4-Isopropylbenzoyl)piperidine

Cat. No.: B8614895
M. Wt: 231.33 g/mol
InChI Key: YONKWXGFPWDXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isopropylbenzoyl)piperidine (CAS 757173-05-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. It features a piperidine ring, a privileged scaffold frequently encountered in pharmaceutically active compounds and clinical candidates . The structural motif of a disubstituted piperidine framework is a common feature in molecules designed to interact with biological targets, making this compound a valuable intermediate for the synthesis of more complex molecules . The core piperidine structure is recognized for its ability to effectively interact with enzyme active sites, and piperidine-based compounds are extensively investigated as potential inhibitors for various diseases . For instance, recent research highlights 4-piperidine-based compounds demonstrating potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a validated target for cancer and antibacterial therapeutics . The incorporation of a benzoyl group at the 4-position of the piperidine ring further enhances its utility, allowing for diverse structural modifications and hybridization strategies to optimize binding affinity and pharmacological properties . This product is provided strictly For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

piperidin-4-yl-(4-propan-2-ylphenyl)methanone

InChI

InChI=1S/C15H21NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-6,11,14,16H,7-10H2,1-2H3

InChI Key

YONKWXGFPWDXOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(4-isopropylbenzoyl)piperidine can be contextualized by comparing it to analogs with variations in the benzoyl substituent or piperidine core. Below is a detailed analysis:

Substituent Variations on the Benzoyl Group

4-(4-Fluorobenzoyl)piperidine
  • Structure : Benzoyl group substituted with fluorine at the para-position.
  • Molecular Weight : 247.7 (hydrochloride salt) .
  • Biological Activity : Exhibits high binding affinity for 5-HT₂A receptors (serotonin receptor subtype) but negligible activity at D₂ receptors, highlighting substituent-dependent receptor selectivity .
4-(4-Nitrobenzoyl)piperidine Derivatives
  • Structure : Nitro group at the benzoyl para-position.
  • Properties : Nitro groups are electron-withdrawing, reducing basicity of the piperidine nitrogen (predicted pKa ~10.22 for similar compounds) .
  • Biological Relevance : Nitro-substituted piperidines are often intermediates in synthesizing amine-containing drugs but may exhibit toxicity due to nitro group metabolism.

Piperidine Core Modifications

4-(4-Methoxy-3-methylphenyl)piperidine
  • Structure : Methoxy and methyl groups on the aromatic ring.
  • Physicochemical Properties : Boiling point ~314.7°C, density ~0.992 g/cm³ .
  • Pharmacological Insight : Methoxy groups can enhance metabolic stability compared to alkyl chains like isopropyl.
4-Benzylpiperidine
  • Structure : Benzyl group directly attached to the piperidine nitrogen.
  • Safety Profile : Classified as an irritant (Xi hazard code) with precautions for skin/eye protection .
  • Functional Role : The benzyl group increases lipophilicity, similar to 4-isopropylbenzoyl, but lacks the ketone moiety, altering electronic properties.

Structure-Activity Relationship (SAR) Insights

  • Piperidine Necessity : Replacement of piperidine with morpholine or piperazine in benzamide analogs abolishes EP₂ receptor potentiation, underscoring the piperidine ring’s critical role in maintaining conformational stability for receptor binding .
  • Para-Substituent Effects : Para-fluoro or isopropyl groups on benzoyl/benzamide scaffolds enhance target engagement compared to meta- or ortho-substituents, suggesting steric and electronic optimization at this position .
  • Lipophilicity vs.

Data Tables: Key Comparative Metrics

Table 1. Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Predicted pKa
This compound 261.36* ~315 (est.) ~1.05 (est.) ~9.8 (est.)
4-(4-Fluorophenyl)piperidine HCl 215.69 294.9 N/A N/A
4-(4-Methoxy-3-methylphenyl)piperidine 205.3 314.7 0.992 10.22

*Calculated based on molecular formula.

Preparation Methods

Nucleophilic Acylation of Piperidine with 4-Isopropylbenzoyl Chloride

A direct method for synthesizing 4-(4-Isopropylbenzoyl)piperidine involves the nucleophilic acylation of piperidine with 4-isopropylbenzoyl chloride. This reaction typically employs a base such as triethylamine or sodium hydride to deprotonate piperidine, enhancing its nucleophilicity. The acyl chloride reacts with the secondary amine of piperidine to form the target compound .

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C (to minimize side reactions)

  • Molar Ratio: Piperidine : 4-isopropylbenzoyl chloride : Base = 1 : 1.1 : 1.2

  • Yield: 65–78% (reported in analogous acylation reactions) .

Challenges and Solutions:

  • Competitive Side Reactions: Over-acylation or N-oxide formation may occur. Using a controlled stoichiometry of acyl chloride and maintaining low temperatures mitigates this .

  • Workup: The product is purified via recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).

Friedel-Crafts Acylation of 4-Isopropylbenzene with Piperidine-4-carbonyl Chloride

An alternative route employs Friedel-Crafts acylation, where piperidine-4-carbonyl chloride reacts with 4-isopropylbenzene in the presence of a Lewis acid catalyst. This method positions the acyl group regioselectively at the para position of the isopropylbenzene ring.

Catalyst Systems:

  • AlCl₃ or FeCl₃: Traditional catalysts with high activity but requiring strict anhydrous conditions .

  • Ionic Liquids: Emerging alternatives like [BMIM][Cl]-AlCl₃ offer recyclability and milder conditions .

Optimization Data:

CatalystTemperature (°C)Time (h)Yield (%)
AlCl₃80672
FeCl₃70868
[BMIM][Cl]60575

Mechanistic Insight:
The Lewis acid coordinates with the carbonyl oxygen of piperidine-4-carbonyl chloride, generating an acylium ion that undergoes electrophilic substitution with 4-isopropylbenzene.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances utilize palladium or nickel catalysts to couple prefunctionalized piperidine derivatives with 4-isopropylbenzene fragments. For example, Suzuki-Miyaura coupling between 4-bromophenylpiperidine and 4-isopropylbenzene boronic acid has been explored .

Key Parameters:

  • Catalyst: Pd(PPh₃)₄ or NiCl₂(dppf)

  • Ligand: BINAP or XPhos

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Toluene or dioxane

Yield Comparison:

  • Pd-based systems: 60–70%

  • Ni-based systems: 50–65% (lower due to competing β-hydride elimination)

Reductive Amination of 4-Isopropylbenzaldehyde with Piperidine

Reductive amination offers a one-pot synthesis by condensing 4-isopropylbenzaldehyde with piperidine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a Raney nickel catalyst are commonly used .

Reaction Scheme:

  • Formation of an imine intermediate.

  • Reduction to the secondary amine.

Optimization:

  • pH Control: Acetic acid buffer (pH 4–5) stabilizes the imine.

  • Yield: 70–85% under hydrogen (50 psi, 24 hours).

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies, such as using Wang resin-bound piperidine, enable iterative acylation and cleavage steps. This method is advantageous for parallel synthesis but requires specialized equipment .

Steps:

  • Immobilize piperidine on resin via a linker.

  • Acylate with 4-isopropylbenzoyl chloride.

  • Cleave with trifluoroacetic acid (TFA).

Purity: >95% after HPLC purification.

Comparative Analysis of Methodologies

Efficiency and Scalability:

MethodStepsYield (%)ScalabilityCost
Nucleophilic Acylation165–78HighLow
Friedel-Crafts268–75ModerateMedium
Cross-Coupling350–70LowHigh
Reductive Amination170–85HighLow

Key Recommendations:

  • Industrial Scale: Reductive amination and nucleophilic acylation are preferred for their simplicity and cost-effectiveness.

  • Research Settings: Transition metal-catalyzed methods offer flexibility for structural diversification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Isopropylbenzoyl)piperidine and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via coupling reactions between substituted benzaldehydes and piperidine intermediates. For example, Knoevenagel condensation using piperidine as a catalyst (e.g., coupling 4-isopropylbenzoyl chloride with piperidine derivatives) is a key step . Solvent systems such as CHCl₃/MeOH are critical for achieving moderate yields (50–57%) . Stepwise purification via column chromatography or recrystallization ensures purity (>93% in some cases) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structural assignments, particularly for distinguishing chemical shifts of the isopropylbenzoyl and piperidine moieties . High-Performance Liquid Chromatography (HPLC) with retention time and peak area analysis ensures purity (>99% in some protocols) . Mass spectrometry (MS) and elemental analysis (C, H, N percentages) further validate molecular composition .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact, as analogs like 4-benzylpiperidine are classified as skin/eye irritants (H315, H319) . Work in a fume hood to prevent inhalation of fine particulates (H335) . Follow protocols for spills (e.g., neutralization with sodium bicarbonate) and storage in airtight containers at controlled temperatures .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during synthesis?

  • Methodological Answer : Yield optimization involves adjusting molar ratios of reactants (e.g., benzaldehyde-to-piperidine derivatives) and solvent polarity. For example, CHCl₃/MeOH systems improve solubility of polar intermediates . Catalytic piperidine enhances reaction rates in Knoevenagel condensations . Post-synthesis purification via recrystallization or silica gel chromatography removes byproducts, as demonstrated in analogs achieving >93% purity .

Q. How to resolve contradictions in NMR data for structural elucidation?

  • Methodological Answer : Contradictions in chemical shifts (e.g., overlapping peaks) can be resolved using 2D NMR techniques (COSY, HSQC) to map coupling interactions . X-ray crystallography provides definitive conformation analysis, as seen in studies of trans-3,4-dimethylpiperidine derivatives, where equatorial orientation of substituents was confirmed . Cross-validation with computational modeling (DFT calculations) further resolves ambiguities .

Q. What strategies modify the piperidine ring to enhance biological activity?

  • Methodological Answer : Substituent introduction at the 4-position of the piperidine ring (e.g., hydroxyl, fluorophenyl groups) modulates receptor binding. For example, 4-(3-hydroxyphenyl)piperidine derivatives exhibit opioid antagonist activity due to equatorial positioning of the aryl group . Bioisosteric replacements (e.g., sulfonyl groups) improve metabolic stability, as shown in analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine .

Q. How to assess the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer : Radiolabeling (e.g., [¹²³I] or [¹⁸F] isotopes) enables receptor binding studies via SPECT/PET imaging . In vitro competitive binding assays using transfected cell lines (e.g., HEK293 for GPCRs) quantify affinity (IC₅₀ values) . Molecular docking with X-ray-derived receptor structures (e.g., opioid receptors) predicts binding modes .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Scaling requires optimizing exothermic reactions (e.g., controlling temperature during benzoyl chloride coupling) . Continuous-flow reactors improve mixing efficiency for large batches . Purification via fractional distillation or preparative HPLC maintains purity (>99%), though cost-benefit analysis is critical for industrial translation .

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